Product packaging for Isogentisin 3-O-glucoside(Cat. No.:CAS No. 68325-59-7)

Isogentisin 3-O-glucoside

Cat. No.: B1236869
CAS No.: 68325-59-7
M. Wt: 420.4 g/mol
InChI Key: DTOIUXRIJVTQEO-LWUBGYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isogentisin 3-O-Glucoside is a xanthone derivative, specifically the 3-O-glucoside form of Isogentisin. This compound is of significant interest in phytochemical and pharmacological research due to its relation to Isogentisin, a well-studied bioactive xanthone found in plants of the Gentiana genus, such as Gentiana lutea (Yellow Gentian) . The parent compound, Isogentisin, has been identified as a valuable metabolite with diverse biological activities. Research indicates it is a potent inhibitor of monoamine oxidase (MAO) , an enzyme target in neurological disorders. Furthermore, studies on extracts containing Isogentisin highlight its potential in metabolic syndrome research, with investigated mechanisms including vasodilatory effects and the improvement of endothelial function . Topical applications are also a key area of investigation, as Isogentisin is studied for its potential skin anti-photoaging and wound-healing properties . As a glycoside, this compound may have altered solubility and bioavailability compared to its aglycone form, making it a relevant subject for absorption, distribution, and metabolism studies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O10 B1236869 Isogentisin 3-O-glucoside CAS No. 68325-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68325-59-7

Molecular Formula

C20H20O10

Molecular Weight

420.4 g/mol

IUPAC Name

1-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C20H20O10/c1-27-8-2-3-12-10(4-8)16(23)15-11(22)5-9(6-13(15)29-12)28-20-19(26)18(25)17(24)14(7-21)30-20/h2-6,14,17-22,24-26H,7H2,1H3/t14-,17-,18+,19-,20-/m1/s1

InChI Key

DTOIUXRIJVTQEO-LWUBGYQZSA-N

SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O

Other CAS No.

68325-59-7

Synonyms

isogentisin 3-O-glucoside

Origin of Product

United States

Natural Occurrence and Distribution of Isogentisin 3 O Glucoside

Botanical Sources and Taxonomic Classification

The presence of Isogentisin (B1672239) 3-O-glucoside is predominantly documented within the plant kingdom, with a significant concentration in specific families and genera.

Primary Occurrence in Gentiana Species

Isogentisin 3-O-glucoside is most prominently found within the Gentiana genus, a large and diverse group of flowering plants belonging to the Gentianaceae family. nih.gov The roots of Gentiana lutea (yellow gentian), a species with a long history of use in traditional European medicine, are a well-established source of this compound. mdpi.comscience.gov Research has consistently identified this compound and its aglycone, isogentisin, as characteristic chemical constituents of various Gentiana species. nih.govnih.gov

The co-occurrence with other xanthones, such as isogentisin-3-O-primeveroside, has also been reported in the aerial parts of Gentiana lutea, highlighting the complex phytochemical profile of this genus. nih.govresearchgate.net The widespread presence of isogentisin and its glycosides across different Gentiana species underscores their potential as chemotaxonomic markers for this genus.

Table 1: Documented Occurrence of this compound and Related Compounds in Gentiana Species

SpeciesCompoundPlant PartReference(s)
Gentiana luteaThis compoundNot specified nih.gov
Gentiana luteaIsogentisinRoots, Leaves, Flowers nih.govnih.govresearchgate.net
Gentiana luteaIsogentisin-3-O-primeverosideAerial Parts researchgate.net
Gentiana speciesThis compoundNot specified nih.gov

Identification in Other Plant Families and Genera

While the primary occurrence of this compound is in the Gentiana genus, its aglycone, isogentisin, has been reported in other genera within the Gentianaceae family, such as Gentianopsis. nih.gov However, current scientific literature suggests that natural xanthone (B1684191) O-glycosides, the class of compounds to which this compound belongs, are largely restricted to the Gentianaceae family. nih.gov This indicates a limited distribution outside of this taxonomic group. Further research is required to definitively ascertain the presence or absence of this compound in a broader range of plant families.

Localization and Distribution within Plant Tissues and Organs

The accumulation of this compound and related xanthones is not uniform throughout the plant. Different organs and tissues exhibit varying concentrations of these compounds, which is often linked to their physiological roles and the plant's developmental stage.

In Gentiana lutea, xanthones, including isogentisin, have been identified in the roots, leaves, and flowers. nih.govresearchgate.net The roots and rhizomes of many Gentiana species are particularly rich in these compounds, which contributes to their traditional use in herbal medicine. nih.gov Studies on the aerial parts of Gentiana lutea have revealed the presence of isogentisin and its glycosides, indicating their distribution throughout the plant. researchgate.net The biosynthesis and accumulation of these molecules occur in various plant organs, including leaves, stems, roots, flowers, and fruits. nih.gov

Environmental and Developmental Factors Influencing Biosynthesis and Accumulation

The production and concentration of this compound within plants are dynamic processes influenced by a combination of external environmental cues and internal developmental programs.

Geographical and Climatic Influences

Geographical location and climatic conditions, particularly altitude, have been shown to affect the accumulation of secondary metabolites in Gentiana species. A study on Gentiana lutea leaves collected from different altitudes revealed a statistically significant correlation between the concentration of γ-pyrones (a class that includes xanthones) and altitude. core.ac.uk The amount of mangiferin, another xanthone, was also observed to be greater in plants growing at higher altitudes. researchgate.net This suggests that factors associated with higher elevations, such as increased UV radiation and different temperature regimes, may stimulate the biosynthesis of these protective compounds. The total bitter constituents in Gentiana roots, which include xanthones, have been noted to increase with altitude. europa.eu

Seasonal and Ontogenetic Variations

The concentration of this compound and related compounds fluctuates throughout the plant's life cycle. Studies on Gentiana lutea have demonstrated that the amount of secondary metabolites varies depending on the developmental stage. nih.govthieme-connect.com Specifically, it has been observed that in the leaves of Gentiana lutea, O-glycoside structures, which include this compound, tend to accumulate mainly before the flowering period. nih.govresearchgate.netthieme-connect.com In contrast, C-glycoside structures become more abundant during the flowering phase. nih.govthieme-connect.com This indicates a shift in the plant's metabolic focus during different phenological stages. The content of bitter substances in the roots of Gentiana also shows seasonal variation, reaching its maximum in the spring. europa.eu

Table 2: Factors Influencing the Accumulation of this compound and Related Xanthones

FactorInfluencePlant/Compound StudiedReference(s)
Geographical Higher altitude correlates with increased concentration of γ-pyrones (including xanthones).Gentiana lutea leaves core.ac.uk
Climatic Environmental factors associated with altitude impact accumulation.Gentiana species europa.eu
Seasonal Accumulation of O-glycosides is higher before flowering.Gentiana lutea leaves nih.govresearchgate.netthieme-connect.com
Ontogenetic The developmental stage of the plant affects the concentration of secondary metabolites.Gentiana lutea nih.govthieme-connect.com

Biosynthesis and Metabolic Pathways of Isogentisin 3 O Glucoside

General Xanthone (B1684191) Biosynthetic Routes in Higher Plants

The journey to isogentisin (B1672239) 3-O-glucoside begins with the fundamental biosynthesis of the xanthone core. In higher plants, this process is a fascinating interplay of major metabolic pathways, primarily the shikimate and acetate (B1210297) pathways. mdpi.comnih.govuniroma1.it These pathways provide the basic building blocks for the characteristic C6-C1-C6 structure of xanthones. frontiersin.org The two aromatic rings of the xanthone skeleton have distinct origins: the A-ring is derived from acetate, while the B-ring originates from the shikimate pathway. frontiersin.org From these initial steps, the biosynthesis can proceed through two principal routes: phenylalanine-dependent and phenylalanine-independent pathways. mdpi.comnih.govuniroma1.it

Phenylalanine-Dependent Pathways

In several plant families, including the Hypericaceae, the biosynthesis of xanthones is dependent on the amino acid L-phenylalanine. mdpi.comfrontiersin.org This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are channeled into the shikimate pathway to produce L-phenylalanine. frontiersin.orgnih.gov A series of enzymatic reactions then converts L-phenylalanine into benzoyl-CoA. frontiersin.org Key enzymes in this conversion include cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL). nih.gov The expression of BZL has been shown to increase prior to xanthone accumulation, highlighting its crucial role. nih.gov Subsequently, the enzyme benzophenone (B1666685) synthase (BPS) catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA, leading to the formation of 2,4,6-trihydroxybenzophenone. frontiersin.org This intermediate is a critical juncture in the pathway.

Phenylalanine-Independent Pathways

Alternatively, some plant families, such as the Gentianaceae, utilize a phenylalanine-independent pathway for xanthone biosynthesis. mdpi.comfrontiersin.org In this route, the shikimate pathway directly provides a precursor, which is then converted to 3-hydroxybenzoic acid without the involvement of L-phenylalanine. mdpi.comfrontiersin.org This 3-hydroxybenzoic acid is then activated to 3-hydroxybenzoyl-CoA. mdpi.com Similar to the dependent pathway, benzophenone synthase (BPS) then facilitates the condensation of this activated molecule with three molecules of malonyl-CoA. mdpi.com Both the phenylalanine-dependent and -independent pathways converge on the formation of a central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govuniroma1.itnih.gov

Specific Enzymatic Steps in Isogentisin Aglycone Formation

The formation of the isogentisin aglycone (the non-sugar portion of the molecule) from the benzophenone intermediate involves crucial cyclization and modification steps.

Role of Xanthone Synthases (CYP Oxidases)

The cyclization of the benzophenone intermediate to form the core xanthone structure is a pivotal step catalyzed by a specific class of enzymes known as xanthone synthases. These enzymes are cytochrome P450-dependent monooxygenases. semanticscholar.org Through a regioselective oxidative intramolecular coupling of the benzophenone intermediate, the characteristic tricyclic xanthone ring system is formed. frontiersin.orgnih.govnih.gov This oxidative coupling is a critical determinant of the final substitution pattern of the xanthone. Depending on the specific xanthone synthase involved, different isomers can be produced, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as precursors for a wide variety of xanthone derivatives. frontiersin.orgnih.govnih.gov

Proposed Precursors and Cyclization Mechanisms

The direct precursor to the xanthone core is the benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govuniroma1.itnih.gov The formation of the xanthone ring from this precursor is believed to occur via an electrophilic cyclization mechanism. This process involves the formation of a cationic intermediate, which then undergoes intramolecular attack to form the new heterocyclic ring. The reaction is initiated by the attack of an electrophile on a double bond of the substrate, leading to a carbocation that can rearrange to a more stable form before deprotonation to yield the final cyclic product. While the general principle is understood, the precise mechanistic details, including the specific intermediates and the exact nature of the enzymatic catalysis, are still areas of active research.

Glycosylation Mechanisms and Glycosyltransferases Involved in 3-O-Glucoside Formation

The final step in the biosynthesis of isogentisin 3-O-glucoside is the attachment of a glucose molecule to the isogentisin aglycone. This process, known as glycosylation, is carried out by a specific class of enzymes.

This crucial transformation is catalyzed by UDP-glucosyltransferases (UGTs). vulcanchem.com These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the 3-hydroxyl group of the isogentisin aglycone. vulcanchem.com This enzymatic glucosylation is a key part of the plant's secondary metabolism. vulcanchem.com

Characterization of UDP-Glycosyltransferases (UGTs)

The biosynthesis of this compound is a multi-step process that relies on the enzymatic activity of UDP-glycosyltransferases (UGTs). These enzymes are crucial for the glycosylation of various secondary metabolites in plants, a process that enhances their stability, solubility, and biological activity. nih.govnih.govfrontiersin.org UGTs belong to the GT family 1 and catalyze the transfer of a sugar moiety from an activated nucleotide diphosphate (B83284) sugar, such as UDP-glucose, to an acceptor molecule with high stereo- and regiospecificity. frontiersin.org The acceptor molecules can range from saccharides and proteins to lipids and small molecular weight compounds like flavonoids and xanthones. frontiersin.org

Plant UGTs possess a conserved amino acid sequence of 44 residues at their C-terminal, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is critical for their function. frontiersin.org The genome of many plants contains a large number of UGT genes, highlighting their importance in the chemical diversity of plant metabolites. nih.gov For instance, 122 UGT genes have been identified in Arabidopsis, and 339 putative UGT genes have been found in Eupatorium pubescens. nih.gov

In the context of xanthone biosynthesis, specific UGTs have been identified and characterized. For example, in the biosynthesis of the antidiabetic metabolite montbretin A, two UGTs, UGT77B2 and UGT709G2, are involved in the sequential glycosylation of myricetin. nih.gov Similarly, in the tea plant (Camellia sinensis), several CsUGTs have been characterized for their role in the formation of various flavonoid glycosides. frontiersin.org While the specific UGT responsible for the 3-O-glucosylation of isogentisin has not been definitively identified in all plant species, it is understood that these enzymes are key to the formation of this compound. vulcanchem.com The process involves the transfer of glucose from UDP-glucose to the 3-hydroxyl group of the isogentisin aglycone. vulcanchem.com

Research has shown that different UGTs can exhibit distinct substrate specificities and catalytic efficiencies. For instance, a study on lignan (B3055560) glycoside biosynthesis in Isatis indigotica revealed that among three identified UGTs, IiUGT4 was the most efficient in the glycosylation of lariciresinol. frontiersin.org This highlights the specialized roles that individual UGTs play within the complex metabolic networks of plants. The characterization of these enzymes is often achieved through a combination of transcriptomic analysis and in vitro enzymatic assays. nih.gov

Regioselectivity and Stereoselectivity of Glucosylation

The glucosylation of xanthones, including the formation of this compound, is a highly specific process governed by the regioselectivity and stereoselectivity of the involved UDP-glycosyltransferases (UGTs). mdpi.com Regioselectivity refers to the enzyme's ability to catalyze the attachment of the glucose moiety to a specific hydroxyl group on the aglycone, while stereoselectivity ensures the formation of a specific stereoisomer (e.g., β-D-glucoside). mdpi.comnih.gov

Enzymatic glycosylation is favored over chemical synthesis due to its high degree of regio- and stereoselectivity, which avoids the need for multiple protection and deprotection steps. mdpi.com UGTs achieve this specificity through their unique three-dimensional structures and active site architectures, which precisely orient both the sugar donor (UDP-glucose) and the acceptor molecule (the xanthone aglycone). nih.gov

In the biosynthesis of xanthone glycosides, the position of glycosylation is critical. For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) specifically mediates the glucosylation of the 6-hydroxyl group of 1,3,6,7-tetrahydroxyxanthone. frontiersin.orgmdpi.com This demonstrates the enzyme's strict regioselectivity. The formation of this compound specifically involves the glucosylation of the hydroxyl group at the C-3 position of the isogentisin backbone. vulcanchem.com

The stereoselectivity of UGTs typically results in the formation of β-glucosides. nih.gov This is due to the "inverting" mechanism of these enzymes, which involves a direct displacement SN2-like reaction, reversing the anomeric configuration of the UDP-sugar. nih.gov

The type of flavonoid or xanthone skeleton and the presence of other substituents can influence the glycosylation process. mdpi.com Studies on flavonoid glycosylation have shown that the hydroxyl group at the C-7 position is often a preferred site for glucosylation in many flavonoid molecules. mdpi.com However, the specific UGTs involved in xanthone biosynthesis have evolved to target different positions, leading to the diverse array of xanthone glycosides found in nature.

Metabolic Interconnections with Related Xanthone and Flavonoid Derivatives

The biosynthesis of this compound is intricately linked to the broader metabolic pathways of xanthones and flavonoids. vulcanchem.comfrontiersin.org The core xanthone structure itself is derived from the L-phenylalanine-dependent or -independent pathways, which also serve as precursors for flavonoids. frontiersin.org The key intermediate in xanthone biosynthesis is a benzophenone, which undergoes regioselective intramolecular oxidative coupling to form the xanthone ring. frontiersin.org

The initial precursors for many xanthones are 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. frontiersin.org These core structures can then undergo various modifications, including hydroxylation, methylation, prenylation, and glycosylation, to produce a wide diversity of xanthone derivatives. mdpi.comnih.gov Isogentisin itself is a methoxy-substituted xanthone. mdpi.com

The glycosylation step, which converts isogentisin to this compound, is a common modification in both flavonoid and xanthone metabolism. nih.govvulcanchem.com This shared metabolic step highlights the close relationship between these two classes of polyphenolic compounds. The UGTs responsible for these modifications often belong to the same large gene family and share structural similarities, although they exhibit different substrate specificities. nih.govnih.gov

Furthermore, the breakdown of this compound can lead to the formation of other related compounds. In vivo, the metabolism of glycosides often involves deglycosylation by intestinal microflora or enzymes in the body, releasing the aglycone (isogentisin). vulcanchem.comnih.gov This aglycone can then undergo further metabolic transformations. For example, studies on the flavonoid isorhamnetin (B1672294) 3-O-glucoside have shown that after deglycosylation, the aglycone can be further metabolized through demethoxylation and dehydroxylation, leading to the formation of other flavonoids like kaempferol. nih.gov A similar metabolic fate can be hypothesized for isogentisin, where its deglycosylation and subsequent modification could lead to other xanthone derivatives.

The metabolic network is a dynamic system where intermediates can be channeled into different pathways depending on the plant's physiological state and environmental conditions. This interconnectedness ensures the efficient production of a diverse range of secondary metabolites that fulfill various biological functions for the plant. mdpi.com

Isolation, Purification, and Analytical Methodologies for Isogentisin 3 O Glucoside

Extraction Techniques from Plant Matrices

The initial step in obtaining Isogentisin (B1672239) 3-O-glucoside is its extraction from plant material. This process liberates the compound from the cellular structures of the plant tissue into a solvent. Various techniques, from traditional solvent-based methods to modern, technologically advanced approaches, are employed.

Conventional extraction relies on the use of solvents to solubilize the target compound. Polar solvents are particularly effective for extracting polar compounds like xanthone (B1684191) glycosides.

Methanol (B129727) and ethanol (B145695) are common solvents for the extraction of phenolic compounds from plant materials. mdpi.commyfoodresearch.com Methanol, in particular, has been noted for its high extraction efficiency for a wide range of polar compounds. mdpi.com Studies on Gentiana species have utilized methanol for the effective extraction of constituents, including xanthones. nih.govchemfaces.com For instance, air-dried leaves and flowers of Gentiana lutea have been extracted using methanol in a Soxhlet apparatus to isolate compounds for analysis. chemfaces.com Similarly, research has shown that methanol can achieve the complete extraction of various iridoids and secoiridoids, which are often found alongside xanthones in Gentiana. nih.gov

Ethanol is also a widely used solvent, valued for its ability to extract both polar and nonpolar compounds and its safety for use in products intended for consumption. mdpi.com Aqueous solutions of these alcohols, such as 70% methanol, are often used to optimize the extraction of a broad spectrum of compounds from Gentiana species. nih.gov

Table 1: Comparison of Conventional Solvents for Extraction

Solvent Properties Application Context
Methanol Highly polar, high solubility for polar compounds. mdpi.com Used in Soxhlet extraction of Gentiana lutea leaves and flowers. chemfaces.com A 70% aqueous solution has been used for broad-spectrum extraction from Gentiana species. nih.gov

| Ethanol | Polar solvent capable of extracting a range of polar and nonpolar compounds. mdpi.com | Often used in aqueous mixtures for the extraction of bioactive compounds. nih.gov Considered a safer solvent for food and pharmaceutical applications. mdpi.com |

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, advanced technologies are increasingly utilized. Ultrasound-Assisted Extraction (UAE) is a prominent example, recognized as a "green" technology. nih.gov

UAE employs ultrasonic waves (typically 20-100 kHz) to create acoustic cavitation in the solvent, leading to the formation and collapse of microscopic bubbles. This phenomenon generates powerful microjets that disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing their transfer into the solvent. This method is noted for being fast and efficient, often with lower solvent consumption compared to conventional methods. myfoodresearch.comnih.gov

A notable application involves the ultrasound-assisted water extraction of isogentisin from the "dust" (a by-product) of willow gentian (Gentiana asclepiadea) underground parts. mdpi.comnih.gov In this process, an ultrasonic water bath (e.g., 320 W power, 35 kHz frequency) is used. mdpi.com To further improve the extraction yield in an aqueous medium, co-solvents or additives like cyclodextrins can be incorporated. Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used as a "cage molecule" to encapsulate the target compounds, enhancing their solubility and extraction from the plant material. mdpi.comresearchgate.net

The yield of Isogentisin 3-O-glucoside is highly dependent on several extraction parameters. Optimizing these factors is crucial for maximizing recovery. Key variables include the type of solvent, temperature, extraction time, and, in advanced methods like UAE, ultrasonic power and frequency. boku.ac.atcore.ac.uk

Response Surface Methodology (RSM) is a statistical tool frequently used to optimize these complex processes by evaluating the effects of multiple variables and their interactions. nih.gov For the UAE of isogentisin from willow gentian dust, researchers have analyzed the influence of extraction temperature, time, and the concentration of HPβCD. mdpi.comnih.gov

Research findings indicate that:

Temperature: Higher temperatures can reduce solvent viscosity and increase molecular kinetic energy, but excessive heat may degrade sensitive compounds. researchgate.net

Time: The concentration of extracted compounds typically increases with time up to a certain point, after which it may plateau or even decrease. nih.gov

Solvent Composition: The concentration of additives like HPβCD significantly impacts performance. mdpi.com

One study found that the maximal yield of isogentisin was achieved at an extraction temperature of 50 °C, an extraction time of 35 minutes, and an HPβCD concentration of 3% (w/v). mdpi.com However, when optimizing for the simultaneous extraction of gentiopicroside, isogentisin, and total phenolics, the ideal conditions were found to be a temperature of 74.89 °C, a time of 32.57 minutes, and an HPβCD concentration of 3.01% (w/v), yielding 0.51 mg/g of isogentisin. nih.govresearchgate.net

Table 2: Experimental Conditions and Isogentisin Yield from Ultrasound-Assisted Extraction

Temperature (°C) Time (min) HPβCD Conc. (% w/v) Isogentisin Yield (mg/g DW) Reference
50 20 2 0.43 researchgate.net
80 20 4 0.50 researchgate.net
50 50 2 0.46 researchgate.net
80 50 4 0.49 researchgate.net
50 35 3 0.53 researchgate.net

Advanced Extraction Technologies (e.g., Ultrasound-Assisted Water Extraction)

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, various chromatographic techniques are employed, which separate molecules based on differences in their physical and chemical properties.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying specific compounds from a mixture with high resolution and recovery. nih.govphenomenex.com It operates on the same principles as analytical HPLC but uses larger columns (typically with internal diameters of 20 mm or more) to handle larger sample loads for isolation purposes. phenomenex.com

The process involves scaling up an analytical separation method to a preparative column. phenomenex.com A common approach is to use reversed-phase chromatography, where a nonpolar stationary phase (like C18-modified silica) is paired with a polar mobile phase. nih.gov Elution is often achieved using a gradient, where the concentration of an organic solvent (like methanol or acetonitrile) in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity. researchgate.net For instance, a mobile phase consisting of methanol and an aqueous acid (e.g., 0.05% phosphoric acid) can be used for purification. nih.gov

Flash chromatography is another common purification technique that is faster and uses lower pressure than traditional column chromatography. It is often used as an intermediary purification step. For example, crude methanol extracts have been fractionated using column chromatography on materials like Sephadex LH-20 before final purification by preparative methods. chemfaces.com

Ion-Exchange Chromatography (IEC) is a technique that separates molecules based on their net surface charge. lcms.czchromtech.com It is a mild, non-denaturing method frequently used to purify biomolecules. lcms.cz The separation relies on the electrostatic interaction between a charged molecule and an oppositely charged stationary phase (the ion-exchange resin). chromtech.comresearchgate.net

The key factors controlling separation in IEC are the ionic charge and radius of the molecule. mit.edu The net charge of a molecule like this compound, which contains ionizable hydroxyl groups, is dependent on the pH of the mobile phase. lcms.cz

At a pH below the molecule's isoelectric point (pI), it will have a net positive charge and bind to a negatively charged cation-exchange resin.

At a pH above its pI, it will have a net negative charge and bind to a positively charged anion-exchange resin.

Elution is achieved by changing the mobile phase conditions to disrupt the electrostatic interaction. This is typically done by increasing the ionic strength (salt concentration) of the buffer or by changing its pH. unc.edu As the salt concentration increases, the salt ions compete with the bound molecules for the charged sites on the resin, causing the target molecules to be released and eluted from the column. unc.edu This technique is highly effective for "cleaning up" samples and separating charged isoforms or glycosylated compounds. lcms.czresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Isogentisin
Methanol
Ethanol
Gentiopicroside
Hydroxypropyl-β-cyclodextrin (HPβCD)
Acetonitrile (B52724)

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) stands out as a valuable technique for the isolation and purification of this compound from complex natural product extracts. wikipedia.org This liquid-liquid partition chromatography method eliminates the need for a solid support, thereby preventing irreversible adsorption of the sample and allowing for a high recovery of the target compound. wikipedia.org

In the context of separating compounds from the Gentiana species, where isogentisin and its glycosides are often found, CCC has been effectively utilized. nih.gov For instance, droplet counter-current chromatography (DCCC), a form of CCC, has been applied to the preparative scale separation of natural products. thieme-connect.comcapes.gov.br High-performance countercurrent chromatography (HPCCC) offers an even more efficient method for isolating phytochemicals. nih.gov The selection of a suitable biphasic solvent system is critical for successful separation in CCC. A common system employed for the fractionation of phenolic compounds, including flavonoid glucosides, is a mixture of ethyl acetate (B1210297), butanol, and water. researchgate.net The scalability of CCC, from milligram to kilogram quantities, makes it an advantageous technique for obtaining pure this compound for further structural and biological studies. wikipedia.org

Analytical Characterization and Quantification Techniques

A suite of powerful analytical techniques is employed to characterize and quantify this compound, ensuring its accurate identification and the determination of its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. semanticscholar.org This technique is widely used for the simultaneous determination of multiple compounds in plant extracts. When coupled with a Diode Array Detector (DAD) or a UV detector, HPLC provides both qualitative and quantitative information. aurora-universities.eumeasurlabs.com

The DAD allows for the acquisition of UV-Vis spectra for each peak, aiding in peak identification and purity assessment. measurlabs.com For xanthones and their glycosides, specific wavelengths are chosen for optimal detection. For example, in the analysis of Gentiana species, detection wavelengths are often set around 232 nm for isogentisin and 257 nm for xanthone glycosides. acs.org Reverse-phase HPLC (RP-HPLC) is commonly used, with a gradient elution of a mobile phase typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. nih.gov This allows for the effective separation of a wide range of compounds, including this compound, from other phytochemicals present in the extract. nih.govsmolecule.com

Table 1: HPLC Methods for the Analysis of Xanthones including Isogentisin Derivatives

Analytical Method Compounds Analyzed (including) Mobile Phase Detection Reference
RP-HPLC Iridoids, secoiridoids, xanthones, and xanthone glycosides Acetonitrile and water (with formic acid) DAD and MS smolecule.com
UHPSFC-DAD Gentisin (B1671442), isogentisin, swertiamarin, sweroside, gentiopicroside, loganic acid, amarogentin, gentioside, and its isomer CO2 and methanol with water DAD acs.org
HPLC-DAD Protocatechuic acid, rutin, quercetin, kaempferol, and isorhamnetin (B1672294) Methanol and 0.4% phosphoric acid solution DAD (280 nm)

Mass Spectrometry (MS) and Tandem MS (LC-MS, LC-ESI-MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound. semanticscholar.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like glycosides. nih.gov

LC-ESI-MS/MS, or tandem mass spectrometry, provides detailed structural information through fragmentation analysis. ebi.ac.uk By selecting the precursor ion corresponding to this compound, characteristic fragment ions can be generated and detected, confirming its identity. For instance, the fragmentation of a glucoside often results in the loss of the sugar moiety (162 Da), leading to a fragment ion corresponding to the aglycone, isogentisin. This technique is highly specific and sensitive, enabling the identification and quantification of the compound even at low concentrations in complex matrices. nih.govsemanticscholar.org Selected reaction monitoring (SRM) in tandem MS enhances the selectivity and sensitivity of quantification. nih.gov

Table 2: Mass Spectrometry Data for Glucoside Analysis

Compound Ionization Mode Precursor Ion (m/z) Fragment Ions (m/z) Analytical Platform Reference
Cyanidin-3-O-glucoside Negative ESI 447.3 285.2 LC-MS/MS nih.gov
Quercetin-3-O-glucoside (IS) Negative ESI 463.0 300.1 LC-MS/MS nih.gov
Isorhamnetin 3-O-glucoside Positive ESI 479.1184 317.1 LC-ESI-QTOF nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. leibniz-fmp.demdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the complete structure and stereochemistry of the compound. mdpi.comfrontiersin.org

¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. frontiersin.orgcognitoedu.org The attachment of the glucose moiety to the isogentisin core and its specific position (3-O) can be definitively confirmed through various 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments establish correlations between protons and carbons, allowing for the precise mapping of the molecular structure. researchgate.net

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of compounds like this compound. semanticscholar.orgthegoodscentscompany.com This technique separates ions based on their electrophoretic mobility in an electric field. CE methods, such as capillary zone electrophoresis (CZE), have been developed for the rapid analysis of xanthones in plant extracts. ebi.ac.uk

CE provides advantages such as short analysis times, low consumption of samples and reagents, and high separation efficiency. ebi.ac.uk For the analysis of xanthones in Gentiana lutea, a CE method was developed that allowed for the determination of gentisin and isogentisin in under 11 minutes. ebi.ac.uk The quantitative data obtained by CE can be comparable to that from HPLC, offering a complementary analytical approach. ebi.ac.uk

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must be rigorously validated. researchgate.netnih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. edqm.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Internal quality control procedures and the use of certified reference materials, when available, are crucial for maintaining the ongoing quality and reliability of the analytical results for this compound. researchgate.net

Structure Activity Relationship Sar Studies and Chemical Modifications

Impact of Glycosylation on Biological Activity

Comparative Analysis of Isogentisin (B1672239) and Isogentisin 3-O-glucoside Potency

Studies comparing the biological activities of isogentisin and its 3-O-glucoside have revealed that the presence of the glucose moiety can modulate its potency. A notable example is their effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research has shown that isogentisin exhibits significantly more potent inhibition of both MAO-A and MAO-B compared to this compound. thieme-connect.comcapes.gov.brchemfaces.com This suggests that the aglycone form, isogentisin, may have a higher affinity for the active site of the MAO enzyme. Both compounds, however, act as competitive and nonselective inhibitors for both types of MAO. thieme-connect.comchemfaces.com

Future Directions and Emerging Research Opportunities in Isogentisin 3 O Glucoside Research

Exploration of Novel Biological Activities and Pre-clinical Therapeutic Potential

While initial studies have highlighted the monoamine oxidase (MAO) inhibitory and antioxidant activities of Isogentisin (B1672239) 3-O-glucoside, the full spectrum of its biological effects is yet to be uncovered. vulcanchem.comthieme-connect.com Future research should aim to explore a wider range of potential therapeutic applications. Given that its aglycone, isogentisin, has shown anti-inflammatory and neuroprotective properties, it is plausible that the glycoside form may also possess these activities, potentially with improved bioavailability. smolecule.com

Pre-clinical studies are a critical next step to validate the therapeutic potential of Isogentisin 3-O-glucoside. Investigations into its effects on animal models of diseases related to oxidative stress, neurodegeneration, and metabolic disorders could provide valuable insights. smolecule.commdpi.com For instance, its demonstrated ability to inhibit enzymes involved in carbohydrate metabolism suggests a potential role in managing blood glucose levels, warranting further investigation in diabetic models. vulcanchem.com

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A deeper understanding of how this compound exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. Research has shown that isogentisin and its 3-O-glucoside competitively inhibit both type A and type B MAO in rat brain mitochondria. thieme-connect.com However, the precise binding interactions and the structural determinants for this inhibition require further elucidation.

Future studies should focus on identifying the specific cellular signaling pathways modulated by this compound. For example, investigations could explore its impact on pathways related to inflammation, such as the TLR4/NF-κB pathway, and cellular defense mechanisms against oxidative stress. mdpi.com Understanding how the glucose moiety influences cellular uptake, metabolic stability, and interaction with molecular targets compared to its aglycone, isogentisin, is another key area for research. vulcanchem.comthieme-connect.com

Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in Pathway Elucidation

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complex biological pathways affected by this compound. Metabolomics can be employed to identify and quantify the full range of metabolites in a biological system, providing a snapshot of the metabolic state in response to treatment with the compound. mdpi.comnih.govfrontiersin.org This can help in understanding its effects on various metabolic pathways, including but not limited to carbohydrate and lipid metabolism.

Transcriptomics and proteomics can reveal changes in gene and protein expression, respectively, following exposure to this compound. frontiersin.org This can help identify the specific genes and proteins that are targeted by the compound, providing insights into its mechanism of action. For example, transcriptomic analysis could identify the upregulation of antioxidant enzyme genes, while proteomics could confirm the increased expression of the corresponding proteins. mdpi.com Integrated analysis of data from these different omics platforms can provide a comprehensive picture of the cellular response to this compound and help in the elucidation of its therapeutic pathways.

Development of Sustainable Sourcing and Biotechnological Production Methods (e.g., Plant Cell Culture, Metabolic Engineering)

Plant cell culture offers a controlled and sustainable alternative for the production of this compound. vulcanchem.com Furthermore, metabolic engineering of microorganisms like Escherichia coli presents a promising avenue for high-yield production. d-nb.inforesearchgate.netnih.gov This involves introducing the necessary biosynthetic genes into a microbial host to create a "cell factory" for the compound. The biosynthesis of xanthones in plants occurs through the shikimate pathway. frontiersin.orgnih.gov By understanding and manipulating the genes and enzymes involved in this pathway, such as UDP-glucosyltransferases which catalyze the addition of glucose, it is possible to engineer microbes to produce this compound. vulcanchem.com This approach not only ensures a sustainable supply but also allows for the optimization of production yields. d-nb.infonih.gov

Computational Chemistry and In Silico Modeling for Target Identification and Drug Discovery

Computational chemistry and in silico modeling are powerful tools that can accelerate the process of drug discovery and development for this compound. mdpi.com Molecular docking studies can be used to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. mdpi.com This can help in identifying potential new targets for the compound and in understanding the molecular basis of its observed biological activities.

In silico models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. mdpi.com This information is crucial for assessing its drug-likeness and for guiding lead optimization efforts. By simulating the interaction of this compound with a library of known protein structures, it may be possible to identify novel therapeutic targets and to repurpose the compound for new indications.

Advanced Analytical Techniques for Comprehensive Phytochemical Profiling

The development and application of advanced analytical techniques are essential for the comprehensive phytochemical profiling of plant extracts containing this compound and for its quantification in biological samples. vulcanchem.com Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are currently used for this purpose. vulcanchem.comsemanticscholar.org

Future research should focus on developing more sensitive and high-throughput analytical methods for the rapid screening of plant extracts and for metabolic studies. acs.org Techniques like ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with diode-array detection (DAD) or mass spectrometry (MS) have shown promise for the separation and analysis of a wide range of phytochemicals, including xanthones and their glycosides. acs.org These advanced methods will be crucial for quality control of herbal products containing this compound and for pharmacokinetic studies to determine its bioavailability and metabolic fate in the body.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.